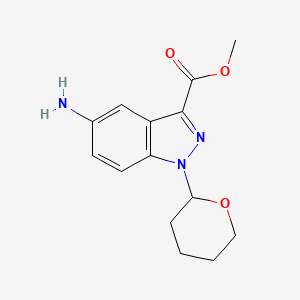

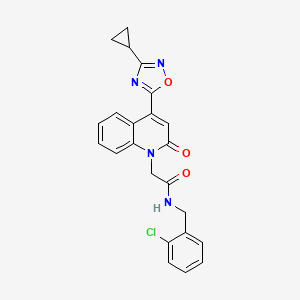

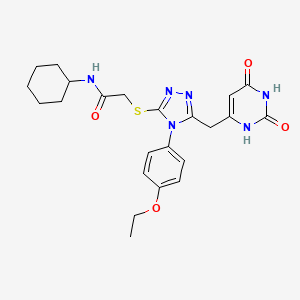

![molecular formula C19H29N3O2S B2898301 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034308-79-5](/img/structure/B2898301.png)

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. It’s likely that it participates in reactions typical of other organic compounds with similar functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include factors like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Chemical Synthesis and Novel Molecules

Research into similar compounds has led to the development of novel heterospirocyclic compounds and their use as synthons for heterocyclic α-amino acids. For instance, compounds with tetrahydro-2H-thiopyran and a N-protected piperidine ring have been synthesized for use in peptide construction, showcasing the versatility of these structures in chemical synthesis (Strässler, Linden, & Heimgartner, 1997).

Material Science

In material science, the synthesis of ordered polymers through direct polycondensation involving compounds with piperazine structures highlights the application of these chemical motifs in creating new materials with potentially unique properties (Yu, Seino, & Ueda, 1999).

Pharmacology

The pharmacological exploration of compounds incorporating piperidine and thiopyran rings has shown promising results in various domains. For instance, studies have focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, demonstrating the therapeutic potential of these compounds (Bauer et al., 1976).

Antimicrobial Activity

Moreover, the antimicrobial activity of related compounds has been evaluated, with some showing effectiveness against resistant bacteria. This suggests potential applications in combating microbial resistance and developing new antimicrobial agents (Anuse et al., 2019).

Molecular Design and Drug Development

The structural features of this compound align with research efforts in molecular design and drug development. Studies on cannabinoid receptor antagonists, for instance, highlight the relevance of piperidinyl moieties in the development of compounds with specific receptor affinities (Lan et al., 1999). Similarly, research into orexin receptor antagonists for treating insomnia points to the importance of such structures in modulating receptor activity (Renzulli et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of piperidine derivatives, which are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways depending on their specific targets . For example, some piperidine derivatives have been found to inhibit the PI3K-PKB signaling pathway, promoting cell proliferation and survival . .

Safety and Hazards

Propriétés

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2S/c23-19(18-16-3-1-2-4-17(16)24-21-18)20-13-14-5-9-22(10-6-14)15-7-11-25-12-8-15/h14-15H,1-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPPCPXHRYRRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)

![8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898230.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2898237.png)